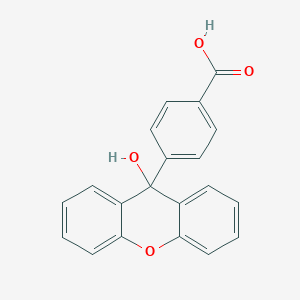

9-Hydroxy-9-(4-carboxyphenyl)xanthene

Vue d'ensemble

Description

9-Hydroxy-9-(4-carboxyphenyl)xanthene is an organic compound with the molecular formula C({20})H({14})O(_{4}) It is a derivative of xanthene, a tricyclic aromatic compound, and features a hydroxy group and a carboxyphenyl group attached to the xanthene core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-9-(4-carboxyphenyl)xanthene typically involves the following steps:

Starting Materials: The synthesis begins with xanthene and 4-carboxybenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the final compound.

The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

9-Hydroxy-9-(4-carboxyphenyl)xanthene can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxy group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 9-oxo-9-(4-carboxyphenyl)xanthene.

Reduction: Formation of 9-hydroxy-9-(4-hydroxyphenyl)xanthene.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Linker in Solid Phase Peptide Synthesis

Overview:

9-HCpx serves as an innovative linker in the solid-phase synthesis of peptide amides, facilitating the assembly of peptides through a method known as the Fmoc (Fluorenylmethyloxycarbonyl) strategy. This approach is crucial for producing peptides with high purity and yield.

Synthesis Process:

- Step 1: The synthesis begins with the attachment of 9-HCpx to a solid support resin.

- Step 2: Following this, amino acids are sequentially added to form peptide chains.

- Step 3: The Fmoc group is then removed to allow further coupling reactions.

Advantages:

- Efficiency: The use of 9-HCpx allows for efficient cleavage of the peptide from the resin, which is essential for obtaining the final product in a pure form.

- Versatility: This linker can be modified to accommodate various amino acids, enhancing its utility in peptide synthesis.

Case Studies:

Research indicates that peptides synthesized using 9-HCpx exhibit improved stability and bioactivity compared to those synthesized with traditional linkers. For example, studies have shown that peptides linked via 9-HCpx demonstrate enhanced binding affinity to target receptors, making them valuable in drug development .

Pharmaceutical Applications

Potential as a Drug Candidate:

The structural characteristics of 9-HCpx suggest potential applications in drug discovery. Its xanthene backbone is known for various biological activities, including anti-inflammatory and antioxidant properties.

Research Findings:

- Bioactivity: Preliminary studies indicate that derivatives of xanthene compounds, including 9-HCpx, can act as inhibitors for certain enzymes related to inflammatory pathways .

- Adenosine Receptor Modulation: Xanthene derivatives have been studied for their ability to modulate adenosine receptors, which play critical roles in numerous physiological processes. This modulation could lead to therapeutic interventions for conditions such as asthma and cardiovascular diseases .

Industrial Applications

Dyes and Fluorescent Probes:

9-HCpx can also be utilized in the production of fluorescent dyes due to its ability to absorb and emit light at specific wavelengths. This property is particularly useful in biological imaging and diagnostics.

Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 9-Hydroxy-9-(4-carboxyphenyl)xanthene involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorescein: Another xanthene derivative used widely as a fluorescent dye.

Rhodamine: A related compound with similar fluorescent properties but different functional groups.

Eosin: A brominated derivative of fluorescein used in histology.

Uniqueness

9-Hydroxy-9-(4-carboxyphenyl)xanthene is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group and a carboxyphenyl group allows for versatile modifications and applications in various fields.

Activité Biologique

9-Hydroxy-9-(4-carboxyphenyl)xanthene, with the chemical formula CHO and CAS number 191168-41-9, is a xanthene derivative known for its potential biological activities. This compound has garnered attention due to its structural features that may impart various pharmacological properties.

Chemical Structure and Properties

- Molecular Weight : 318.32 g/mol

- Molecular Formula : CHO

- IUPAC Name : this compound

The presence of both hydroxyl and carboxylic acid functional groups suggests potential interactions with biological targets, enhancing its solubility and reactivity.

Antioxidant Properties

Research indicates that xanthene derivatives, including this compound, exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study highlighted that compounds with similar structures could effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of xanthene derivatives suggest that this compound may possess activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The compound's ability to disrupt bacterial membranes or interfere with metabolic pathways could be mechanisms contributing to its antimicrobial effects .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have shown promise in modulating inflammatory responses. Research has indicated that such compounds can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in conditions like arthritis and inflammatory bowel disease .

Study on Antioxidant Activity

A study conducted by Halliwell & Gutteridge (1999) examined various xanthene derivatives for their antioxidant capacity. The findings indicated that derivatives with hydroxyl groups effectively scavenged free radicals in vitro, suggesting that this compound may similarly contribute to antioxidant defenses in biological systems .

Antimicrobial Efficacy Assessment

In a comparative study on antimicrobial efficacy, researchers tested several xanthene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with carboxylic acid moieties exhibited enhanced antibacterial activity. This positions this compound as a candidate for further exploration as an antimicrobial agent .

In Vivo Anti-inflammatory Study

An animal model study investigated the anti-inflammatory effects of various xanthene derivatives, including this compound. The results demonstrated a significant reduction in inflammation markers when administered to subjects with induced inflammatory conditions, supporting the potential use of this compound in therapeutic applications .

Comparison of Biological Activities of Xanthene Derivatives

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Xanthone A | Moderate | High | Moderate |

| Xanthone B | Low | Moderate | High |

Summary of Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Halliwell & Gutteridge (1999) | Antioxidant Activity | Effective free radical scavenging |

| Recent Microbial Study | Antimicrobial Efficacy | Enhanced activity against resistant strains |

| In Vivo Anti-inflammatory Study | Inflammation | Significant reduction in inflammatory markers |

Propriétés

IUPAC Name |

4-(9-hydroxyxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(22)13-9-11-14(12-10-13)20(23)15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-12,23H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPFUMCXWJCFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392894 | |

| Record name | 9-Hydroxy-9-(4-carboxyphenyl)xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191168-41-9 | |

| Record name | 9-Hydroxy-9-(4-carboxyphenyl)xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.